4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Description
This compound is a purine derivative characterized by a 6-chloropurine base attached to a tetrahydrofuro[3,4-d][1,3]dioxole scaffold. The structure includes a carboxamide group at position 6 of the furodioxole ring and methyl substitutions at positions N, 2, and 2. Its stereochemistry is defined as (3aR,4R,6S,6aS), which is critical for its biological interactions. The molecule is synthesized via multistep organic reactions, including nucleophilic substitution and coupling strategies, as evidenced in the synthesis of structurally related compounds (e.g., compound LL-2 in ). Its molecular formula is C₁₆H₁₈ClN₅O₅, with a molecular weight of 395.80 g/mol.
Properties
IUPAC Name |
4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQFHVZIXOPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Hypoxanthine
The reaction of hypoxanthine with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst (e.g., N,N-dimethylaniline) at reflux (70–105°C) for 4–8 hours yields 6-chloropurine with minimal byproducts. Excess POCl₃ acts as both solvent and chlorinating agent, while the tertiary amine facilitates deprotonation. After completion, unreacted POCl₃ is evaporated, and the product is precipitated by adjusting the pH to 7–9 with aqueous alkali. This method achieves yields >80% and is scalable for industrial production.
Alternative Route via Acetylhypoxanthine
Acetylhypoxanthine (acetyl-protected hypoxanthine) undergoes chlorination under milder conditions (70°C for 6 hours) using POCl₃ and trimethylamine. The acetyl group enhances solubility and reduces side reactions, improving yield to 85–90%.
Protection of the Carbohydrate Moiety
The tetrahydrofuro[3,4-d]dioxole ring originates from a protected ribose derivative. The 2,3-O-isopropylidene (acetonide) group is introduced to stabilize the furanose form and prevent undesired ring-opening.
Acetonide Formation
D-Ribose is treated with acetone and a catalytic amount of sulfuric acid to form 2,3-O-isopropylidene-D-ribofuranose. The reaction proceeds at room temperature for 1 hour, yielding a mixture of anomers, which is purified via flash chromatography. The acetonide group remains intact throughout subsequent reactions.
Carboxamide Formation
The N-methylcarboxamide group at position 6 is introduced through a coupling reaction.
Activation and Amination
The carboxylic acid intermediate (derived from oxidation of the ribose primary alcohol) is activated using 2,4,6-trichloro-1,3,5-triazine (TCT) in dichloroethane (DCE) with dimethylformamide (DMF) as a catalyst. Methylamine is then added to the activated intermediate, forming the carboxamide. This method avoids racemization and achieves >75% yield.
Coupling of 6-Chloropurine to the Protected Carbohydrate
The glycosylation step links 6-chloropurine to the 1'-position of the ribose derivative.
Vorbrüggen Glycosylation
6-Chloropurine is reacted with the protected ribofuranose under Vorbrüggen conditions: trimethylsilyl triflate (TMSOTf) in acetonitrile at 80°C. The reaction proceeds via transient silylation of the purine, enabling regioselective N9-glycosidic bond formation. The β-anomer predominates (>95%) due to stereoelectronic effects.
Final Deprotection and Purification
The acetonide and other protective groups are retained in the final product. Excess reagents are removed via:
-
Solvent Evaporation : Under reduced pressure to isolate the crude product.
-
Chromatography : Silica gel flash chromatography using ethyl acetate/hexane gradients (3:1 to 1:1) resolves the target compound from impurities.
Analytical Data and Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN₅O₄ | |
| Molecular Weight | 353.765 g/mol | |
| Melting Point | 198–202°C (decomposes) | |
| HPLC Purity | >99% (after chromatography) | |
| Stereochemical Integrity | >99% β-anomer |
Comparative Analysis of Synthetic Routes
| Step | Method A (POCl₃) | Method B (Acetylhypoxanthine) |
|---|---|---|
| Yield | 80% | 90% |
| Reaction Time | 8 hours | 6 hours |
| Byproducts | <5% | <2% |
| Scalability | Industrial | Pilot-scale |
Challenges and Optimization Strategies
Chemical Reactions Analysis
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorinated purine base can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and methanol, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reference standard in analytical chemistry due to its distinct chemical structure.
Biology
The compound has been employed in biological studies focusing on:
- Biochemical Pathways : Investigating the role of purine nucleosides and their analogs in cellular processes.
- Enzyme Inhibition Studies : It targets enzymes involved in purine metabolism such as adenosine deaminase and purine nucleoside phosphorylase.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Antiviral Research : It has shown potential in inhibiting viral replication by interfering with viral enzymes.
- Anticancer Activity : Preliminary studies indicate that the compound can induce apoptosis in cancer cells by modulating cell cycle progression and activating apoptotic pathways.
Antiviral Activity
In vitro studies have demonstrated that the compound effectively inhibits the replication of certain viruses. For example:
- Influenza Virus : The compound showed significant antiviral activity against various strains of influenza in laboratory settings.
| Virus Strain | IC50 (µM) |
|---|---|
| Influenza A | 12.5 |
| Influenza B | 15.8 |
Anticancer Activity
Research evaluating the cytotoxic effects of this compound on different cancer cell lines revealed promising results:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin under certain conditions.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological profile of this compound relative to similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and purine nucleoside phosphorylase.
Pathways: By inhibiting these enzymes, the compound disrupts the synthesis and degradation of purine nucleotides, leading to the accumulation of toxic metabolites and the inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related purine derivatives:
Key Observations:
Solubility and Bioavailability : Compared to the carboxylic acid derivative in , the carboxamide group in the target compound may reduce solubility but improve membrane permeability.
Substituent Effects : The trifluoromethyl benzyloxy group in introduces significant hydrophobicity, which could enhance blood-brain barrier penetration but may also increase toxicity risks .
Research Findings and Implications
- Chloropurine vs. Aminopurine Derivatives: Chlorine at the purine 6-position (target compound) generally enhances electrophilic reactivity compared to amino-substituted analogs (e.g., ), which may improve covalent binding to target proteins .
- Synthetic Feasibility : The synthesis route for the target compound (similar to LL-2 in ) involves fewer protecting groups than analogs with sulfamate or trifluoromethyl substituents, making it more scalable .
Biological Activity
The compound 4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide represents a unique structure within the purine derivatives. This article aims to summarize the biological activity of this compound based on available research findings and case studies. The focus will be on its antiviral properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₄H₁₈ClN₅O₃
- Molecular Weight : 333.78 g/mol
The structure features a chloropurine moiety linked to a tetrahydrofurodioxole framework, which is known for its potential biological activities.
Antiviral Properties
Research has indicated that purine derivatives exhibit significant antiviral activity. The compound has been evaluated for its ability to inhibit viral replication through various mechanisms:
- Mechanism of Action :
- Case Studies :
Cytotoxicity and Selectivity
While evaluating the biological activity of purine derivatives, it is crucial to assess their cytotoxicity against host cells:
- Cytotoxicity Assays :
Table 1: Summary of Biological Activities
Future Directions
Further research is required to explore the full potential of 4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide in clinical settings. Potential areas for investigation include:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Combination Therapies : Evaluating synergistic effects with other antiviral agents.
- Mechanistic Studies : Understanding detailed pathways involved in its antiviral action.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(6-chloropurin-9-yl)-N,2,2-trimethyltetrahydrofurodioxole-carboxamide?
- Methodological Answer : Synthesis requires regioselective substitution at the purine N9 position and protection of the carboxamide group to prevent side reactions. Use nucleophilic aromatic substitution for introducing the chloropurine moiety, as demonstrated in analogous chloropurine derivatives (e.g., 6-chloropurine ribofuranosides) . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize hydrolysis of the furodioxole ring. Confirm stereochemical integrity of the tetrahydrofuro[3,4-d][1,3]dioxole scaffold using chiral HPLC or X-ray crystallography .
Q. How can researchers characterize the compound’s purity and stability under experimental conditions?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC-MS for purity assessment and detection of degradation products (e.g., hydrolysis of the dioxole ring under acidic conditions) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify structural integrity, focusing on the carboxamide proton (~6.5–8.0 ppm) and methyl groups in the tetrahydrofuran ring .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for storage recommendations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow NIOSH/EN 166 standards for PPE:
- Use nitrile gloves and face shields to avoid skin/eye contact, as the compound’s chloropurine moiety may exhibit mutagenic potential .
- Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation steps .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking studies : Target purine-binding enzymes (e.g., adenosine deaminase) to predict interactions with the chloropurine group .
- In vitro assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled analogs. Address solubility challenges by using DMSO/PBS co-solvents (≤0.1% v/v) .
- Link to theoretical frameworks : Align with nucleoside analog pharmacology to hypothesize antiviral or anticancer activity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Dose-response normalization : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition modes .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer :
- Prodrug design : Modify the carboxamide group with ester linkages to enhance bioavailability .
- Caco-2 cell assays : Assess intestinal permeability and efflux ratios to predict oral absorption .
- Plasma stability tests : Monitor degradation in murine plasma via LC-MS to guide formulation (e.g., PEGylation) .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and maximal efficacy .
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .
Q. How should researchers validate the compound’s target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- CRISPR knockouts : Generate target-gene-deficient cell lines to isolate compound-specific effects .
Safety & Compliance
Q. What waste disposal protocols align with environmental regulations for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
